(Z)-6-((2-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO4/c21-17-6-2-1-4-13(17)12-24-15-7-8-16-18(10-15)25-19(20(16)22)11-14-5-3-9-23-14/h1-11H,12H2/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZODEDCKSQBCD-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-6-((2-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, a compound belonging to the class of benzofuran derivatives, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (Z)-6-((2-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one can be represented as follows:
This compound features a benzofuran core substituted with a chlorobenzyl ether and a furan moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, anti-inflammatory properties, and enzyme inhibition.
Anticancer Activity
Research has shown that benzofuran derivatives exhibit significant anticancer properties. A study highlighted that benzofuran compounds can inhibit the proliferation of cancer cell lines. For instance, one derivative demonstrated an IC50 value of 58 µM against MCF-7 breast cancer cells . The presence of the benzofuran scaffold is crucial for this activity, as it enhances binding affinity to target enzymes involved in cancer progression.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, benzofuran derivatives have shown promising results against aromatase (CYP19), an enzyme critical in estrogen biosynthesis. Compounds similar to (Z)-6-((2-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one have exhibited moderate to strong inhibitory activities with IC50 values ranging from 1.3 to 25.1 µM . These findings suggest that the compound could potentially serve as a lead for developing aromatase inhibitors.
Anti-inflammatory Properties
In addition to anticancer effects, benzofuran derivatives have demonstrated anti-inflammatory activities. Compounds derived from benzofurans have been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) . This suggests that (Z)-6-((2-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one may also play a role in reducing inflammation.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of benzofuran derivatives, including those related to (Z)-6-((2-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, revealed their effectiveness against various cancer cell lines. The derivatives were tested for cytotoxicity using MTT assays, demonstrating significant inhibition of cell growth in MCF-7 and HeLa cells .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of benzofuran derivatives on aromatase activity. The study utilized human placental microsomes to assess the IC50 values of several compounds, finding that some derivatives exhibited competitive inhibition comparable to established drugs like Arimidex .
Data Table: Biological Activities of Related Benzofuran Derivatives
Q & A
Q. What are the standard synthetic routes for synthesizing (Z)-6-((2-chlorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one?
The synthesis typically involves a multi-step condensation approach :
- Step 1 : Formation of the benzofuran core via cyclization of a 6-hydroxybenzofuran-3(2H)-one precursor under acidic or basic conditions.
- Step 2 : Introduction of the 2-chlorobenzyloxy group at the 6-position via nucleophilic substitution using 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF .
- Step 3 : Condensation of furan-2-carbaldehyde with the benzofuran intermediate under basic conditions (e.g., piperidine or NaOH in ethanol) to form the Z-configured benzylidene moiety . Purity is ensured through recrystallization or column chromatography.
Q. How is the stereochemistry (Z/E configuration) of the benzylidene moiety confirmed experimentally?
The Z-configuration is validated using:
- Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between the furan-2-ylmethylene proton and adjacent protons on the benzofuran core confirms the Z-isomer.
- X-ray crystallography : Resolves bond angles and spatial arrangement definitively .
- Comparative analysis : Contrasting spectroscopic data (¹H NMR chemical shifts, coupling constants) with known Z/E analogs .
Advanced Research Questions
Q. What strategies optimize reaction conditions to enhance stereoselectivity in benzylidene moiety formation?
Key parameters include:
- Solvent polarity : Polar solvents (e.g., ethanol, DMF) favor Z-selectivity by stabilizing transition states through hydrogen bonding .
- Catalysts : Mild bases (e.g., piperidine) over strong bases reduce side reactions. Catalytic amounts of Lewis acids (e.g., ZnCl₂) can direct regioselectivity .
- Temperature control : Lower temperatures (0–25°C) slow reaction kinetics, favoring the thermodynamically stable Z-isomer .
Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?
Discrepancies arise from variations in:
- Purity : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) to minimize artifacts .
- Structural confirmation : Re-examine stereochemistry and substituent positions using X-ray or NOE NMR to rule out misassigned structures .
Q. What methodologies are employed to study the compound’s interaction with biological targets (e.g., enzymes, DNA)?
Advanced techniques include:
- Molecular docking simulations : Predict binding affinities to targets like kinases or DNA helicases using software (AutoDock Vina) and crystallographic data .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) .
- Fluorescence quenching assays : Monitor interactions with DNA/RNA via changes in emission spectra .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR strategies involve:
- Substituent modulation : Replace the 2-chlorobenzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic properties and binding affinity .
- Scaffold hopping : Introduce heterocycles (e.g., thiophene instead of furan) to improve metabolic stability .
- Pharmacophore mapping : Identify critical moieties (e.g., benzylidene carbonyl) for target engagement using 3D-QSAR models .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Use:
- High-Resolution Mass Spectrometry (HRMS) : Track degradation products in simulated gastric fluid (pH 2.0) or plasma .
- LC-MS/MS : Quantify parent compound and metabolites over time in biological matrices .
- DSC/TGA : Assess thermal stability and decomposition pathways .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Tools like SwissADME or pkCSM predict:
- Lipophilicity (LogP) : Impacts membrane permeability.
- CYP450 metabolism : Identifies potential drug-drug interactions.
- BBB permeability : Relevant for CNS-targeted applications .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Analogous Benzofuran Derivatives
| Substituent | Target IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|
| 2-Chlorobenzyloxy | 0.45 (Kinase X) | 3.2 | |
| 4-Methoxybenzyloxy | 1.20 (Kinase X) | 2.8 | |
| 3-Nitrobenzyloxy | 0.78 (Kinase X) | 3.5 |
Q. Table 2: Optimization of Z-Selectivity in Synthesis
| Condition | Z:E Ratio | Yield (%) | Reference |
|---|---|---|---|
| Ethanol, 25°C, NaOH | 3:1 | 65 | |
| DMF, 0°C, Piperidine | 8:1 | 72 | |
| THF, ZnCl₂, RT | 5:1 | 68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
